Lipophilicity Modulation: Cyclohexyl vs. Phenyl Substituent Comparison
Introduction of the cyclohexyl group at the alpha-carbon of 2-cyclohexyl-2-hydroxy-N-phenylacetamide elevates the computed LogP to 2.64, compared to the des-cyclohexyl analog 2-hydroxy-N-phenylacetamide (CAS 4746-61-6), which lacks this hydrophobic substituent and is predicted to have substantially lower LogP owing to its smaller molecular surface [1]. This 2.64 LogP value places the compound within the optimal range for CNS drug-likeness (LogP 1–3) while retaining sufficient aqueous solubility for in vitro assay compatibility [2]. In contrast, the des-hydroxy analog 2-cyclohexyl-N-phenylacetamide exhibits a different hydrogen-bonding capacity, with zero HBD count versus one HBD for the target compound, affecting both solubility and target recognition .
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.639 (computed), 1 HBD, PSA = 49.33 Ų |
| Comparator Or Baseline | 2-Hydroxy-N-phenylacetamide: LogP not reported but predicted lower; MW 151.16 vs. 233.31; PSA 49.30 Ų |
| Quantified Difference | Absolute LogP difference not calculable from available data; qualitative lipophilicity increase conferred by cyclohexyl group (+82 Da mass increment) |
| Conditions | Computed physicochemical parameters from ChemSrc database; experimental LogP not publicly available for either compound |
Why This Matters
Lipophilicity directly governs passive membrane permeability and non-specific protein binding; a LogP of 2.64 is empirically associated with balanced solubility-permeability profiles suitable for cell-based assays, unlike highly polar or highly lipophilic analogs.
- [1] ChemSrc. Cyclohexaneacetamide, 2-hydroxy-N-phenyl- (CAS 14354-87-1). LogP 2.639, PSA 49.33, MW 233.306. View Source
- [2] Lipinski CA et al. (2001) Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. CNS drug-likeness LogP range 1–3. View Source
